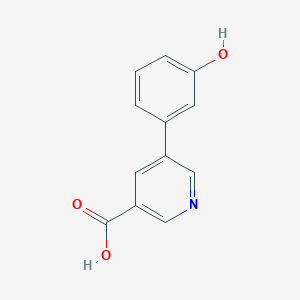

5-(3-Hydroxyphenyl)nicotinic acid

CAS No.: 1181452-05-0

Cat. No.: VC3238540

Molecular Formula: C12H9NO3

Molecular Weight: 215.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1181452-05-0 |

|---|---|

| Molecular Formula | C12H9NO3 |

| Molecular Weight | 215.2 g/mol |

| IUPAC Name | 5-(3-hydroxyphenyl)pyridine-3-carboxylic acid |

| Standard InChI | InChI=1S/C12H9NO3/c14-11-3-1-2-8(5-11)9-4-10(12(15)16)7-13-6-9/h1-7,14H,(H,15,16) |

| Standard InChI Key | ZFOZRXCJNXHMSX-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC(=C1)O)C2=CC(=CN=C2)C(=O)O |

| Canonical SMILES | C1=CC(=CC(=C1)O)C2=CC(=CN=C2)C(=O)O |

Introduction

Chemical Structure and Properties

5-(3-Hydroxyphenyl)nicotinic acid, also known as 5-(3-hydroxyphenyl)pyridine-3-carboxylic acid, possesses a well-defined chemical structure consisting of a pyridine ring with a carboxylic acid group at position 3 and a 3-hydroxyphenyl substituent at position 5. This arrangement creates a molecule with both acidic properties and hydrogen bonding capabilities.

Physical and Chemical Characteristics

The compound is characterized by several key physical and chemical properties that influence its behavior in biological systems and chemical reactions. As a derivative of nicotinic acid, it retains some properties of its parent compound while exhibiting unique characteristics due to the hydroxyphenyl substituent.

Table 1: Physical and Chemical Properties of 5-(3-Hydroxyphenyl)nicotinic acid

| Property | Value |

|---|---|

| CAS Number | 1181452-05-0 |

| Molecular Formula | C₁₂H₉NO₃ |

| Molecular Weight | 215.205 g/mol |

| Exact Mass | 215.058 |

| PSA (Polar Surface Area) | 70.420 |

| LogP | 2.15240 |

| Appearance | Solid |

| IUPAC Name | 5-(3-hydroxyphenyl)pyridine-3-carboxylic acid |

The compound's structural features, including the carboxylic acid group, hydroxyl group, and nitrogen-containing pyridine ring, contribute to its chemical reactivity and potential for interactions with biological targets. The polar surface area (PSA) value of 70.42 suggests moderate membrane permeability, while the LogP value of 2.15240 indicates a balanced lipophilic-hydrophilic character, potentially favorable for drug-like properties .

Spectroscopic Identification

Spectroscopic methods are essential for confirming the structure and purity of 5-(3-Hydroxyphenyl)nicotinic acid. While the search results don't provide specific spectral data for this compound, related nicotinic acid derivatives have been characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. For instance, the intermediate compound methyl 5-bromonicotinate has been characterized with ¹H NMR showing signals at δppm: 9.12 (s, 1H), 8.84 (s, 1H), 8.43 (s, 1H), 3.96 (s, 3H) and mass spectrometry showing m/z: 216 (M+H)⁺, 218 (M+2H)⁺ .

Synthesis and Preparation Methods

The synthesis of 5-(3-Hydroxyphenyl)nicotinic acid follows general synthetic routes used for preparing substituted nicotinic acid derivatives. Although the specific synthesis procedure for this compound isn't detailed in the search results, we can infer potential synthetic pathways based on related compounds.

General Synthetic Approach

One common approach for synthesizing substituted nicotinic acids involves palladium-catalyzed cross-coupling reactions, such as Suzuki coupling, between halogenated nicotinic acid derivatives and appropriate boronic acids or esters. For related compounds, a general synthetic scheme involves initial conversion of nicotinic acid to an activated form, followed by coupling with the desired substituent.

The synthesis of similar compounds typically begins with 5-bromonicotinic acid, which can be converted to its methyl ester under acidic conditions. This intermediate can then undergo coupling reactions with appropriate phenylboronic acid derivatives to introduce the hydroxyphenyl group .

Alternative Synthesis Routes

For nicotinic acid derivatives in general, alternative synthetic routes have been described. One such pathway begins with nicotinic acid, which is converted to nicotinoyl chloride using reagents like phosphorus pentachloride in carbon tetrachloride. The acid chloride can then be transformed into nicotinic acid hydrazide, which subsequently undergoes reactions with aldehydes to form Schiff bases. These intermediates can be further modified to create various nicotinic acid derivatives .

Biological Activities and Applications

Antimicrobial Properties

Nicotinic acid derivatives have demonstrated promising antimicrobial activities against various pathogens. For instance, research has evaluated novel nicotine analogues for their antibacterial and antifungal activities. One particular compound, (5-(4-fluorophenyl)nicotinoyl)-1-methylpyrrolidin-2-one, was found to be highly effective against certain pathogens of clinical importance . While this specific compound differs from 5-(3-Hydroxyphenyl)nicotinic acid, the structural similarities suggest that 5-(3-Hydroxyphenyl)nicotinic acid might also possess antimicrobial properties worth investigating.

Research Developments and Future Directions

The field of nicotinic acid derivatives research continues to evolve, with several promising directions that may involve compounds like 5-(3-Hydroxyphenyl)nicotinic acid.

Medicinal Chemistry Applications

Nicotinic acid derivatives have been the subject of extensive medicinal chemistry research. For example, thiazolidinone derivatives of nicotinic acid have been synthesized by reacting Schiff bases with thioglycolic acid . Such structural modifications aim to enhance biological activities or improve pharmacokinetic properties. The presence of both carboxylic acid and hydroxyl functional groups in 5-(3-Hydroxyphenyl)nicotinic acid provides opportunities for further derivatization to create compounds with enhanced biological activities.

Novel Therapeutic Approaches

Research on hydrogen sulfide-releasing nicotinic acid derivatives has explored their potential for neuroprotection against glutamate-induced toxicity . This represents an innovative therapeutic approach that could potentially involve compounds like 5-(3-Hydroxyphenyl)nicotinic acid as starting materials or structural analogues.

Additionally, the discovery of the nicotinic acid receptor GPR109A on adipocytes and immune cells has opened new avenues for research into the direct immunomodulatory properties of nicotinic acid and its derivatives. Regulation of inflammatory mediator release from adipose tissue, independent of lipid level effects, has been observed with nicotinic acid treatment . Future research might investigate whether 5-(3-Hydroxyphenyl)nicotinic acid interacts with this receptor or has similar anti-inflammatory properties.

Structure-Activity Relationship Studies

The structural features of 5-(3-Hydroxyphenyl)nicotinic acid make it an interesting candidate for structure-activity relationship (SAR) studies. The hydroxyl group at the meta position of the phenyl ring could be modified to different positions or replaced with other functional groups to systematically investigate how these changes affect biological activity. Similarly, modifications to the carboxylic acid group could generate ester, amide, or other derivatives with potentially enhanced properties.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume